Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrrolines. Pyrrolines are heterocyclic amines containing a five-membered ring with one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the pyrroline ring and a tert-butyl ester group at the carboxylic acid position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through several methods. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then participate in further chemical reactions. The pyrroline ring can interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-2-pyrroline-1-carboxylic acid tert-butyl ester
- 3,4-Dimethyl-3-pyrroline-1-carboxylic acid methyl ester
- 3,4-Dimethyl-3-pyrroline-1-carboxylic acid ethyl ester
Uniqueness
Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This makes it more sterically hindered and potentially more stable under certain conditions compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3,4-dimethyl-2,5-dihydropyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8-6-12(7-9(8)2)10(13)14-11(3,4)5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICRJVZGYIZCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(C1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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